2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809992
InChI: InChI=1S/C12H7ClO3/c13-10-4-3-7-5-9(11(14)12(15)16)2-1-8(7)6-10/h1-6H,(H,15,16)
SMILES: C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)C(=O)O
Molecular Formula: C12H7ClO3
Molecular Weight: 234.63 g/mol

2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid

CAS No.:

Cat. No.: VC13809992

Molecular Formula: C12H7ClO3

Molecular Weight: 234.63 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid -

Specification

Molecular Formula C12H7ClO3
Molecular Weight 234.63 g/mol
IUPAC Name 2-(6-chloronaphthalen-2-yl)-2-oxoacetic acid
Standard InChI InChI=1S/C12H7ClO3/c13-10-4-3-7-5-9(11(14)12(15)16)2-1-8(7)6-10/h1-6H,(H,15,16)
Standard InChI Key QVXWWIAEWXXDKY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)C(=O)O
Canonical SMILES C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)C(=O)O

Introduction

2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid is an organic compound featuring a naphthalene ring substituted with a chlorine atom at the 6-position and an oxoacetic acid group at the 2-position. This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique structure and potential applications.

Synthetic Routes

The synthesis of 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid typically involves the reaction of 6-chloronaphthalene with oxalyl chloride in the presence of a catalyst like aluminum chloride. This process forms the desired product through a series of controlled reactions.

Synthetic Steps

  • Starting Materials: 6-Chloronaphthalene and oxalyl chloride.

  • Catalyst: Aluminum chloride.

  • Reaction Conditions: The reaction is typically carried out under anhydrous conditions to ensure the formation of the oxoacetic acid group.

Chemical Reactions

2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form derivatives such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can modify the functional groups present, using reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions, using nucleophilic substitution reactions with reagents like sodium methoxide.

Reaction Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate, Chromium trioxideAqueous or organic solvents, controlled temperature
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions, inert atmosphere
SubstitutionSodium methoxide, Potassium tert-butoxidePolar aprotic solvents, controlled temperature

Applications in Research and Industry

2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid has several applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: Used in studies involving enzyme inhibition and protein interactions.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Biological Activity

The compound exhibits potential biological activities, including antimicrobial and antioxidant effects. These properties make it a subject of interest in medicinal chemistry for developing new therapeutic agents.

Biological Activity and Potential Therapeutic Applications

Research indicates that 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid possesses antimicrobial properties against various pathogens. It also shows antioxidant activity, which could be beneficial in reducing oxidative stress.

Antimicrobial Activity

PathogenMIC (Minimum Inhibitory Concentration)
Staphylococcus aureusComparable to established antibiotics
Escherichia coliComparable to established antibiotics

Antioxidant Activity

The compound exhibits significant scavenging activity against free radicals, suggesting potential applications in treating oxidative stress-related diseases.

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